Tioconazole impurity C is a chemical compound associated with the antifungal agent tioconazole, which belongs to the imidazole class of antifungals. This impurity is classified as a related compound and is significant in pharmaceutical formulations, particularly in ensuring the purity and efficacy of tioconazole products. The compound is recognized under various identifiers, including its molecular formula and CAS number 119386-76-4.
Tioconazole impurity C is derived from the synthesis of tioconazole, a medication used primarily to treat fungal infections like vulvovaginal candidiasis. The impurity can arise during the manufacturing process or degradation of tioconazole. It is classified under impurities in pharmaceutical chemistry and is monitored for quality control purposes to ensure compliance with regulatory standards set by organizations such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
The synthesis of tioconazole impurity C typically involves several chemical reactions that may include halogenation, alkylation, and condensation processes. One common method for synthesizing this impurity includes:
Technical details regarding reaction conditions, yields, and purification methods are critical for producing high-purity tioconazole impurity C suitable for analytical purposes.
The molecular structure of tioconazole impurity C features a complex arrangement that includes:
The structural complexity contributes to its reactivity and interactions within biological systems.
Tioconazole impurity C can participate in various chemical reactions typical of imidazole derivatives, including:
These reactions are essential for understanding the compound's behavior in pharmaceutical formulations.
Tioconazole itself acts primarily by inhibiting the enzyme lanosterol 14-alpha demethylase, crucial for ergosterol synthesis in fungal cell membranes. While specific data on the mechanism of action for tioconazole impurity C is limited, it is likely that similar pathways are involved due to structural similarities with tioconazole. The inhibition leads to increased cell membrane permeability, ultimately resulting in cell death.
Tioconazole impurity C exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's suitability for various applications in pharmaceuticals.
Tioconazole impurity C has several scientific applications:
Impurity profiling is a critical pharmacopeial requirement for imidazole-class antifungals like Tioconazole. Regulatory agencies (including EMA and FDA) mandate strict identification and quantification of impurities exceeding threshold limits (typically 0.1%) due to potential impacts on drug efficacy and safety. Tioconazole, a broad-spectrum antifungal agent, generates several synthesis-related impurities during manufacturing. Among these, Tioconazole Impurity C [EP] (designated as "Related Compound C" in USP monographs) is a structurally characterized process impurity requiring rigorous control. Its monitoring ensures adherence to ICH Q3A/Q3B guidelines, which classify impurities based on risk and exposure levels in final formulations. The emergence of Candida glabrata mutant strains with reduced azole susceptibility further underscores the need for precise impurity control, as structural deviations in active molecules may compromise antifungal activity [2] [6].
Tioconazole Impurity C [EP] (CAS 119386-76-4) is a brominated analog of Tioconazole arising from halogenated intermediates during synthesis. Its chemical structure—1-[(2RS)-2-[(5-bromo-2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole—features a bromine substituent at the 5-position of the thiophene ring, distinguishing it from the parent drug. This modification alters molecular polarity and may affect Tioconazole’s membrane-targeting antifungal mechanism. As a pharmacopeial-specified impurity, its levels are monitored in stability studies (accelerated/ long-term) and batch release testing, providing insights into synthesis optimization and degradation pathways. The impurity’s hydrochloride salt form (CAS 3077786-33-2) is used in calibration standards for quantitative analysis, highlighting its dual role as a process marker and analytical reference [1] [6] [10].
Table 1: Chemical Identity of Tioconazole Impurity C [EP]
Parameter | Specification |
---|---|
Systematic Name (IUPAC) | 1-[(2RS)-2-[(5-Bromo-2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole |
CAS Number | 119386-76-4 (free base); 3077786-33-2 (HCl salt) |
Molecular Formula | C₁₆H₁₂BrCl₃N₂OS (free base); C₁₆H₁₃BrCl₄N₂OS (HCl salt) |
Molecular Weight | 466.6 g/mol (free base); 503.06–503.07 g/mol (HCl salt) |
Synonyms | Tioconazole USP Related Compound C; 5-Bromo-2-chlorothien-3-yl Tioconazole Hydrochloride |
Storage Conditions | 2–8°C (protect from light) |
Solubility | Soluble in methanol, DMSO |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0